

Advanced Characterization Guide: Pyrazinyl-Imidazole Conjugates

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Compound of Interest

Compound Name: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

CAS No.: 1342526-35-5

Cat. No.: B2739213

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Executive Summary & Technical Positioning

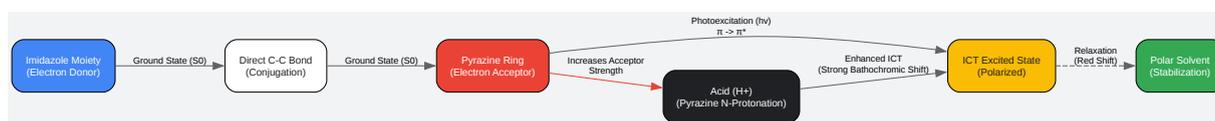
Product Class: Pyrazinyl-Imidazole (Pz-Im) Conjugates. Primary Application: Solvatochromic sensing, pH-switchable logic gates, and metallo-supramolecular assembly. Market Alternatives: Pyridyl-Imidazole (Py-Im) and Phenyl-Imidazole (Ph-Im) derivatives.

Technical Thesis: Pyrazinyl-imidazole conjugates represent a superior class of "Push-Pull" () chromophores compared to their pyridyl and phenyl analogs. The pyrazine ring possesses a lower LUMO energy than pyridine, significantly enhancing Intramolecular Charge Transfer (ICT). This results in a bathochromic shift (red-shift) in absorption and heightened sensitivity to environmental polarity and pH changes, making them ideal for ratiometric sensing applications where traditional analogs fail to provide distinct signal separation.

Mechanistic Architecture (Graphviz Visualization)

The following diagram illustrates the electronic transition mechanism (

) and the dual-input switching capabilities (Protonation & Solvation) of Pz-Im conjugates.



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Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in Pyrazinyl-Imidazole systems, highlighting the modulation by solvent polarity and protonation.

Comparative Performance Analysis

The following data contrasts the optical properties of Pyrazinyl-Imidazole against standard alternatives. Data is synthesized from comparative studies of heterocyclic push-pull systems.[1][2][3]

Table 1: Optical Properties Comparison[4]

Feature	Pyrazinyl-Imidazole (Pz-Im)	Pyridyl-Imidazole (Py-Im)	Phenyl-Imidazole (Ph-Im)
Electronic Nature (Acetonitrile)	Strong (Push-Pull)	Moderate	Weak Donor-Conjugated
Molar Extinction ()	High ()	Moderate ()	Low ()
Solvatochromism	Pronounced (nm)	Moderate (nm)	Negligible
Acid Response (Halochromism)	Dual-Mode: Red shift (Pyrazine H+) then Blue shift (Imidazole H+)	Single-Mode: Weak Red shift	Quenching (Imidazole H+)
Primary Use Case	Naked-eye Sensing / Logic Gates	Metal Chelation / Catalysis	UV Blockers / Scaffolds

Key Insight: The Pz-Im conjugate exhibits a

typically 60–80 nm red-shifted compared to Py-Im. This shifts the absorption from the UV region into the visible spectrum, enabling "naked-eye" detection of analytes without requiring UV lamps.

Experimental Protocols

To validate the properties described above, use the following self-validating protocols.

Protocol A: Determination of Solvatochromic Shift (Lippert-Mataga Plot)

Objective: Quantify the change in dipole moment upon excitation (

), confirming the ICT nature of the Pz-Im conjugate.

- Preparation: Prepare

stock solutions of the Pz-Im conjugate in five solvents of varying polarity:

- Non-polar: Toluene (

)

- Low-polar: Chloroform (

)

- Medium: Tetrahydrofuran (THF) (

)

- Polar Aprotic: Acetonitrile (ACN) (

)

- Polar Protic: Methanol (MeOH) (

)

- Measurement:

- Record UV-Vis absorption spectra (300–600 nm).

- Record Fluorescence emission spectra (excitation at

).

- Data Analysis:

- Calculate the Stokes Shift (

) in wavenumbers (

) for each solvent.

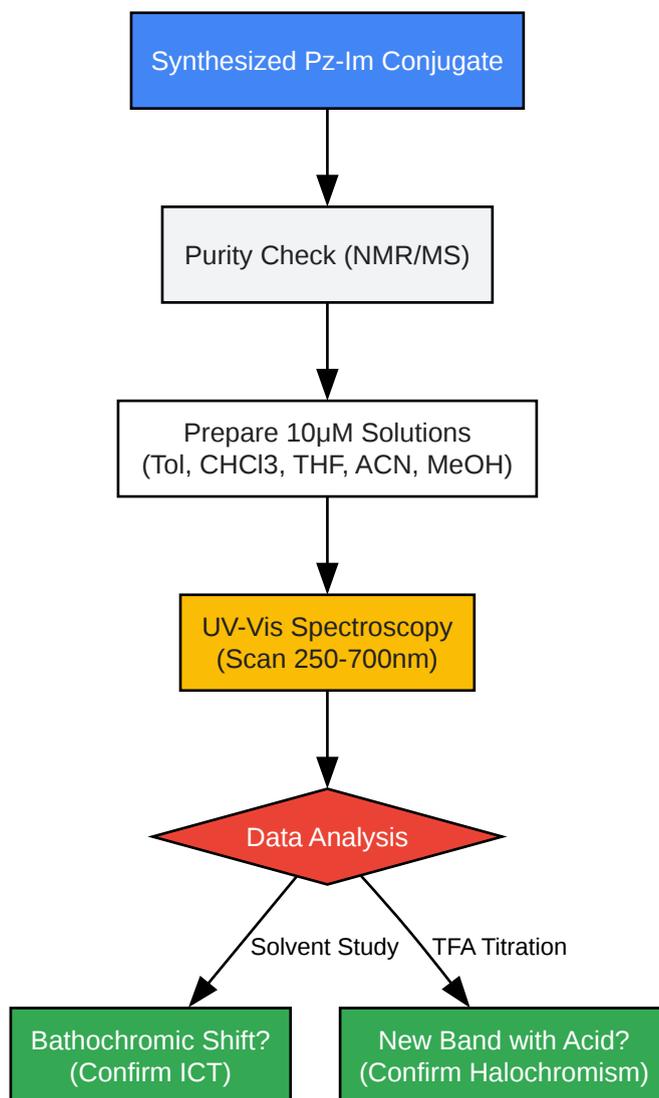
- Plot () vs. the orientation polarizability ().
- Validation Check: A linear correlation () confirms ICT. If the plot is non-linear in alcohols, specific H-bonding interactions are present (common in Pz-Im due to pyrazine nitrogens).

Protocol B: pH-Dependent Switching (Titration)

Objective: Demonstrate the "On-Off-On" or spectral shifting capability unique to the pyrazine acceptor.

- Baseline: Dissolve Pz-Im in Acetonitrile (). Record spectrum.
- Acidification (Step 1): Titrate with Trifluoroacetic acid (TFA) in eq increments.
 - Observation: Watch for the emergence of a new red-shifted band (Protonation of Pyrazine).
- Acidification (Step 2): Continue titration to excess (>10 eq).
 - Observation: Watch for a blue shift or intensity decrease (Protonation of Imidazole , killing the ICT).
- Reversibility: Add Triethylamine (TEA) to neutralize.
 - Validation Check: The spectrum must recover >95% of its original intensity to confirm the molecule is stable and not decomposing under acid stress.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for optical characterization.

Scientific Interpretation & Causality

Why Pyrazine Outperforms Pyridine in ICT

The superior performance of Pz-Im conjugates stems from the electron deficiency of the pyrazine ring. Pyrazine contains two nitrogen atoms in the aromatic ring (1,4-position), whereas pyridine contains only one.

- LUMO Energy: The additional nitrogen stabilizes the LUMO, lowering the energy gap (

) between the imidazole HOMO and the pyrazine LUMO.

- Consequence: Lower

leads to longer wavelength absorption (Red Shift).

- Sensing Sensitivity: The second nitrogen provides an additional site for protonation or metal coordination. When the pyrazine nitrogen is protonated, it becomes an even stronger electron acceptor (

), causing a massive red shift in absorption, often turning the solution from yellow to deep red. This is a critical advantage over phenyl-imidazoles, which show little to no color change upon acidification.

References

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- Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry. [[Link](#)]
- Synthesis and properties of push-pull imidazole derivatives. Arkivoc. [[Link](#)]
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